N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride

Description

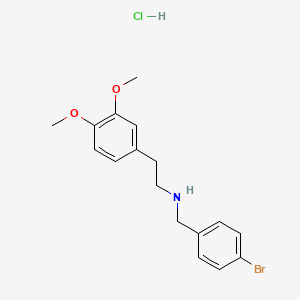

N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a halogenated phenethylamine derivative characterized by a 4-bromobenzyl group attached to an ethanamine backbone, which is further substituted with a 3,4-dimethoxyphenyl moiety. This structural combination confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and synthetic chemistry.

The molecular formula of the compound is C₁₇H₁₉BrClNO₂, with a calculated molecular weight of ~384.68 g/mol. The 3,4-dimethoxyphenyl group is a common pharmacophore in neurotransmitters and cardiovascular drugs, hinting at possible bioactivity .

Properties

IUPAC Name |

N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrNO2.ClH/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14;/h3-8,11,19H,9-10,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZXELSUUWVZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Br)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-Bromobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with neurotransmitter systems. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H21BrClNO2

- Molecular Weight : 364.73 g/mol

- IUPAC Name : N-[(4-bromophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine; hydrochloride

The compound features a bromobenzyl group attached to a dimethoxyphenyl ethanamine moiety, which is characteristic of β-phenethylamines known for their central nervous system effects.

This compound is believed to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. Its structural similarity to other β-phenethylamines suggests that it may function as an agonist for these receptors, potentially influencing mood and behavior .

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, including:

- Neurotransmitter Modulation : It may modulate serotonin and dopamine pathways, which are critical in mood regulation and behavioral responses.

- Psychoactive Properties : As part of the NBOMe class of compounds, it has been studied for its hallucinogenic effects and potential as a psychoactive agent.

Interaction Studies

Interaction studies have shown that this compound can influence various neurotransmitter systems:

| Receptor Type | Potential Interaction | Reference |

|---|---|---|

| Serotonin Receptors | Agonist | |

| Dopamine Receptors | Agonist | |

| Other Neurotransmitter | Modulation |

Study on Psychoactive Effects

Gatch et al. (2017) investigated the effects of several new psychoactive substances, including compounds structurally related to this compound. The study demonstrated varying impacts on locomotor activity in rodents, highlighting the compound's potential as an alternative to traditional hallucinogens while also noting significant toxicity risks associated with its use.

Structure-Activity Relationship (SAR)

A comprehensive analysis of structure-activity relationships (SAR) for β-phenethylamines indicates that modifications such as bromination and methoxylation can significantly alter receptor binding affinities and biological activity. For instance:

- Bromine Substitution : Enhances receptor binding affinity.

- Dimethoxy Group : Influences pharmacological properties compared to analogs without such substitutions .

Safety and Toxicology

Despite its potential therapeutic applications, concerns regarding safety and toxicity have been raised. The compound's classification within the NBOMe series highlights the need for caution due to its potent psychoactive effects and associated risks of abuse.

Comparison with Similar Compounds

Halogen Substituents

- The 4-bromobenzyl group in the target compound increases molecular weight and lipophilicity compared to the 4-fluorophenyl analog . Bromine’s polarizability may enhance van der Waals interactions in hydrophobic binding pockets, whereas fluorine’s electronegativity could favor dipole-dipole interactions.

- Bromine’s larger atomic radius (1.85 Å vs. fluorine’s 1.47 Å) may sterically hinder binding to compact receptor sites compared to smaller halogens .

Amine Functionalization

- The N-methyl derivative (C₁₁H₁₇NO₂·HCl) lacks the bromobenzyl group, reducing steric complexity and making it a common impurity in verapamil synthesis . This simplification may lower metabolic stability compared to the bulkier target compound.

Functional Group Variations

- Rip-B (C₁₇H₁₉NO₃) replaces the amine with a benzamide group, eliminating the hydrochloride salt and altering solubility. The amide’s resonance structure reduces nucleophilicity, impacting reactivity in synthetic pathways .

Role as Pharmaceutical Intermediates/Impurities

- Compounds like 2-(3,4-dimethoxyphenyl)ethanamine (CAS 120-20-7) are impurities in dopamine hydrochloride, underscoring the importance of structural analogs in quality control for cardiovascular APIs .

- The target compound’s brominated structure may serve as an intermediate in synthesizing bromine-containing drugs or receptor probes, leveraging halogen bonds for target engagement.

Metabolic and Stability Considerations

- The 3,4-dimethoxy groups are prone to demethylation via cytochrome P450 enzymes, a common metabolic pathway for similar compounds (e.g., verapamil) . Bromine’s electron-withdrawing effect may slow this process compared to non-halogenated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.